

# Application Note: Quantitative Analysis of Methenolone in Human Serum by LC-MS/MS

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Compound of Interest		
Compound Name:	Methenolone	
Cat. No.:	B1676379	Get Quote

#### **Abstract**

This application note details a robust and sensitive method for the quantification of **methenolone** in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is designed for high-throughput analysis in research and clinical settings, offering excellent precision, accuracy, and a wide linear dynamic range suitable for various applications in drug development and metabolism studies.

### Introduction

**Methenolone** is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used clinically in specific cases and is also a substance of interest in sports doping control. Accurate and reliable quantification of **methenolone** in biological matrices like serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping applications. This note describes a validated LC-MS/MS method that provides high selectivity and sensitivity for the determination of **methenolone** in human serum.

## **Experimental Protocol Materials and Reagents**

• Methenolone analytical standard



- Methenolone-d3 (or other suitable stable isotope-labeled internal standard, e.g., d3-methyltestosterone)[1]
- · HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Human serum (drug-free)

### **Sample Preparation**

A liquid-liquid extraction (LLE) procedure is used to isolate **methenolone** from the serum matrix.[2][3]

- Aliquoting: Pipette 200 μL of serum sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10  $\mu$ L of the internal standard working solution (e.g., 100 ng/mL **Methenolone**-d3 in methanol) to each tube and vortex briefly.
- Protein Precipitation: Add 400 μL of acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.
- Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube. Vortex for 5 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a clean collection tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS



analysis.

#### **LC-MS/MS Instrumentation and Conditions**

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[2][3][4]

- HPLC System: Standard HPLC system (e.g., Thermo Scientific™ Vanquish™)[3][4]
- Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 μm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40°C
- Gradient:
  - o 0-1 min: 30% B
  - 1-5 min: 30% to 95% B
  - 5-6 min: 95% B
  - o 6-6.1 min: 95% to 30% B
  - 6.1-8 min: 30% B
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ series)[3]
- Ionization Mode: Electrospray Ionization (ESI), Positive



- Monitoring Mode: Selected Reaction Monitoring (SRM)
- SRM Transitions (Hypothetical):
  - Methenolone: Precursor ion (Q1) m/z > Product ion (Q3) m/z
  - Methenolone-d3 (IS): Precursor ion (Q1) m/z > Product ion (Q3) m/z

(Note: Specific SRM transitions should be optimized by infusing the analytical standards into the mass spectrometer.)

#### **Results and Performance Characteristics**

The method was validated for linearity, sensitivity, precision, and accuracy according to standard guidelines. The results demonstrate the suitability of this method for the quantitative determination of **methenolone** in human serum.

### **Linearity and Sensitivity**

The method exhibited excellent linearity over the concentration range of 0.5 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ), defined as the lowest concentration with a signal-to-noise ratio >10 and acceptable precision and accuracy, was established at 0.5 ng/mL.

### **Quantitative Data Summary**

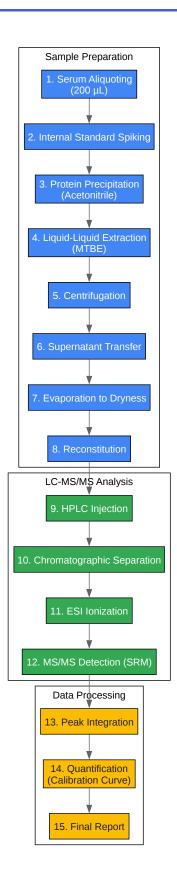


Parameter	Result
Linearity Range	0.5 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Limit of Detection (LOD)	0.15 ng/mL
Intra-day Precision (%CV)	
Low QC (1.5 ng/mL)	< 8%
Mid QC (15 ng/mL)	< 6%
High QC (75 ng/mL)	< 5%
Inter-day Precision (%CV)	
Low QC (1.5 ng/mL)	< 10%
Mid QC (15 ng/mL)	< 8%
High QC (75 ng/mL)	< 7%
Accuracy (% Recovery)	
Low QC (1.5 ng/mL)	92% - 108%
Mid QC (15 ng/mL)	95% - 105%
High QC (75 ng/mL)	96% - 104%
Matrix Effect	Minimal ion suppression/enhancement observed

(Note: The quantitative data presented is representative of typical performance for steroid LC-MS/MS assays and should be confirmed during in-lab validation.)[1][2]

## Visualizations Experimental Workflow Diagram





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Caption: Workflow for **Methenolone** Quantification in Serum.



#### Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of **methenolone** in human serum. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in various research and clinical environments. This method meets the typical requirements for bioanalytical method validation, ensuring accurate and precise results.

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